PGP-4008 - 365565-02-2

PGP-4008

Catalog Number: EVT-279366
CAS Number: 365565-02-2
Molecular Formula: C26H23N3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PGP-4008 is a synthetic dihydropyrroloquinoline derivative that acts as a selective antagonist of P-glycoprotein (P-gp) [, ]. This compound is a promising candidate for overcoming multidrug resistance (MDR) in cancer treatment [, ].

Doxorubicin

  • Relevance: Doxorubicin is a known substrate of P-glycoprotein (P-gp) []. PGP-4008, a P-gp inhibitor, enhances the efficacy of doxorubicin by preventing its efflux from cancer cells, leading to increased intracellular accumulation and enhanced cytotoxicity []. This synergistic effect has been demonstrated in both in vitro and in vivo models of P-gp-mediated multidrug resistance [].

Cyclosporin A

    Paclitaxel (Taxol)

    • Relevance: Paclitaxel is a well-characterized substrate of P-gp []. Studies using bovine retinal endothelial cells (BRECs) demonstrated that PGP-4008 significantly increased the intracellular accumulation of paclitaxel, indicating its ability to inhibit P-gp-mediated drug efflux [].

    SN-38

    • Relevance: While not a direct substrate of P-gp, SN-38 was found to increase P-gp expression in ovarian cancer cells []. This increased P-gp expression could potentially reduce the efficacy of co-administered P-gp substrates, such as docetaxel. The study demonstrated that co-administration of PGP-4008 with docetaxel and SN-38 could overcome this resistance mechanism by inhibiting P-gp-mediated docetaxel efflux, leading to enhanced growth inhibition and apoptosis [].

    Docetaxel

    • Relevance: Docetaxel is a substrate of P-gp []. Studies have shown that PGP-4008 can enhance the cytotoxic effects of docetaxel in ovarian cancer cells by inhibiting P-gp-mediated efflux []. This highlights the potential of combining PGP-4008 with docetaxel to overcome P-gp-mediated drug resistance.

    Mitoxantrone

    • Relevance: [3H]-Mitoxantrone ([3H]-MTX) was utilized as a model drug in studies investigating the activity of BCRP, another drug efflux transporter []. While PGP-4008 is primarily known to inhibit P-gp, the study indirectly relates to PGP-4008 by highlighting the broader context of drug efflux mechanisms and their impact on drug resistance.

    Fumetremorgin C (FTC)

    • Relevance: FTC served as a positive control in studies investigating the functional activity of BCRP in human corneal epithelial cells []. While not directly related to PGP-4008's mechanism of action, the study emphasizes the significance of understanding different drug efflux pumps and their inhibitors in the context of overcoming multidrug resistance.

    GF120918

    • Relevance: GF120918 was used in studies investigating the activity of BCRP []. While GF120918 and PGP-4008 share the ability to inhibit P-gp, GF120918's additional activity against BCRP highlights the potential for developing multi-targeting inhibitors to overcome efflux-mediated drug resistance.

    Verapamil

    • Relevance: Verapamil served as a non-selective transporter inhibitor in studies investigating the activity of P-gp []. Its use in conjunction with the more selective PGP-4008 helped confirm the specific role of P-gp in mediating the efflux of certain drugs, such as paclitaxel [].

    Substituted Dihydropyrroloquinolines

    • Compound Description: This refers to a series of compounds structurally related to PGP-4008. These compounds were synthesized and evaluated for their ability to modulate multidrug resistance (MDR) [].
    • Relevance: The research leading to the development of PGP-4008 involved the synthesis and evaluation of various substituted dihydropyrroloquinolines []. This highlights the structure-activity relationship studies that likely played a role in optimizing the potency and selectivity of PGP-4008 as a P-gp inhibitor.
    Classification

    PGP-4008 is classified as a P-glycoprotein inhibitor and falls under the broader category of anticancer agents. Its empirical formula is C26H23N3OC_{26}H_{23}N_{3}O with a molecular weight of 393.48 g/mol, indicating its complex organic structure .

    Synthesis Analysis

    The synthesis of PGP-4008 involves several key steps, primarily focusing on the construction of the pyrroloquinoline framework. The compound was synthesized through a strategic approach that includes:

    1. Formation of Dihydropyrroloquinolines: The synthesis begins with the formation of dihydropyrroloquinoline derivatives, which are crucial intermediates.
    2. Knoevenagel Condensation: A Knoevenagel condensation reaction is employed to form the core structure, utilizing various benzaldehyde derivatives to achieve desired substituents on the quinoline ring.
    3. Purification and Characterization: The final product is purified using techniques such as silica gel chromatography, ensuring high purity levels (≥90% as per TLC analysis) .

    The specific reaction conditions, including temperature and time, are optimized to maximize yield and minimize by-products.

    Molecular Structure Analysis

    The molecular structure of PGP-4008 is characterized by:

    • Core Structure: It features a pyrroloquinoline backbone, which is essential for its biological activity.
    • Substituents: The presence of various substituents on the aromatic rings enhances its binding affinity to P-glycoprotein.
    • Geometric Configuration: The compound exhibits specific stereochemistry that is critical for its interaction with biological targets.

    Detailed structural analysis using X-ray crystallography or NMR spectroscopy could provide insights into its three-dimensional conformation and how this relates to its function .

    Chemical Reactions Analysis

    PGP-4008 participates in several chemical reactions relevant to its mechanism of action:

    1. Inhibition of P-glycoprotein: The primary reaction involves binding to the P-glycoprotein transporter, preventing it from expelling anticancer drugs from cells.
    2. Drug Accumulation Assays: In vitro studies demonstrate that PGP-4008 increases drug accumulation in resistant cancer cell lines by inhibiting the efflux mechanism mediated by P-glycoprotein .
    3. Combination Therapy: When used in combination with other anticancer agents like doxorubicin, it enhances therapeutic efficacy by overcoming drug resistance.
    Mechanism of Action

    The mechanism of action for PGP-4008 primarily involves:

    • Selective Inhibition: It selectively inhibits P-glycoprotein without affecting other transport proteins like multidrug resistance-related protein 1. This selectivity minimizes potential side effects associated with broad-spectrum inhibitors .
    • Enhanced Drug Retention: By blocking P-glycoprotein activity, PGP-4008 allows for increased retention of chemotherapeutic agents within cancer cells, thereby enhancing their cytotoxic effects.
    • Pharmacokinetic Profile: Following administration, PGP-4008 shows rapid absorption and maintains plasma concentrations above effective doses for extended periods, supporting its potential use in clinical settings .
    Physical and Chemical Properties Analysis

    PGP-4008 exhibits several notable physical and chemical properties:

    • Solubility: It demonstrates solubility in organic solvents, which is typical for many pharmaceutical compounds.
    • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.
    • Melting Point and Boiling Point: Detailed thermal analysis would provide insights into these parameters, essential for formulation development .
    Applications

    PGP-4008 has significant applications in cancer treatment due to its ability to modulate drug resistance:

    1. Cancer Therapy Enhancement: It is primarily researched for use alongside traditional chemotherapeutics to improve outcomes in patients with multidrug-resistant tumors.
    2. Research Tool: As a selective inhibitor, it serves as a valuable tool in pharmacological research aimed at understanding drug transport mechanisms and developing new therapeutic strategies.
    3. Potential Clinical Use: Given its favorable pharmacokinetic profile and effectiveness in preclinical models, there is potential for clinical trials evaluating its efficacy in human subjects .

    Properties

    CAS Number

    365565-02-2

    Product Name

    PGP-4008

    IUPAC Name

    N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide

    Molecular Formula

    C26H23N3O

    Molecular Weight

    393.5 g/mol

    InChI

    InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30)

    InChI Key

    HVIAKQBMYMKWII-UHFFFAOYSA-N

    SMILES

    C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5

    Solubility

    Soluble in DMSO

    Synonyms

    N-1-benzyl-2,3-dihydro-1H-pyrrolo(2,3-b)quinolin-4-yl-2-phenylacetamide
    PGP 4008
    PGP-4008
    PGP4008

    Canonical SMILES

    C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.